

The Structure and Function of 3-Iodo-L-Tyrosine: A Technical Guide

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Compound of Interest

Compound Name: *H-Tyr(3-I)-OH*

Cat. No.: *B556601*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and biological significance of **H-Tyr(3-I)-OH**, chemically known as 3-iodo-L-tyrosine. This iodinated amino acid is a critical intermediate in thyroid hormone synthesis and a valuable tool in neuroscience research as a potent inhibitor of tyrosine hydroxylase.

Core Structure and Properties

3-iodo-L-tyrosine is a derivative of the amino acid L-tyrosine, featuring an iodine atom substituted at the third position of the phenyl ring. Its chemical structure is formally described as (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid^{[1][2][3]}.

The introduction of the iodine atom significantly influences the molecule's physicochemical properties and biological activity. Below is a summary of its key identifiers and characteristics.

Property	Value	Source
IUPAC Name	(2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid	[1][2]
Synonyms	H-Tyr(3-I)-OH, Monoiodotyrosine (MIT), 3-iodo-4-hydroxyphenylalanine	
Molecular Formula	C ₉ H ₁₀ INO ₃	
Molecular Weight	307.09 g/mol	
CAS Number	70-78-0	
Melting Point	210 °C (decomposes)	
Solubility	Soluble in dilute aqueous acid.	
SMILES	C1=CC(=C(C=C1C--INVALID-LINK--N))I)O	
InChI Key	UQTZMGFTRHFAAM-ZETCQYMHSA-N	

Experimental Protocols: Synthesis of 3-Iodo-L-Tyrosine

The synthesis of 3-iodo-L-tyrosine is typically achieved through a two-step process: the protection of the amino group of L-tyrosine, followed by the regioselective iodination of the aromatic ring. The most common protecting group is the benzyloxycarbonyl (Cbz) group.

Step 1: N-protection of L-Tyrosine with Benzyl Chloroformate

This initial step prevents the amino group from participating in the subsequent iodination reaction.

Materials:

- L-tyrosine
- Sodium carbonate
- Benzyl chloroformate (Cbz-Cl)
- Dioxane
- Water
- 1 M Hydrochloric acid (HCl)

Procedure:

- Dissolve L-tyrosine in a 1 M aqueous solution of sodium carbonate.
- Cool the solution to 0-5°C using an ice bath.
- Slowly add benzyl chloroformate, dissolved in dioxane, to the cooled and stirring solution.
- Allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours.
- Acidify the mixture with 1 M HCl to precipitate the N-Cbz-L-tyrosine.
- Collect the precipitate by filtration, wash with cold water, and dry under a vacuum.

Step 2: Iodination of N-Cbz-L-tyrosine

Several methods exist for the iodination of the protected tyrosine. A common and effective method utilizes N-Iodosuccinimide (NIS).

Materials:

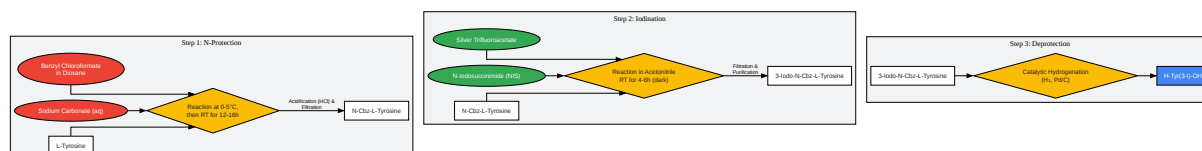
- N-Cbz-L-tyrosine
- N-Iodosuccinimide (NIS)
- Silver trifluoroacetate

- Acetonitrile

Procedure:

- Dissolve N-Cbz-L-tyrosine in acetonitrile.
- Add N-iodosuccinimide and silver trifluoroacetate to the solution.
- Stir the reaction mixture at room temperature for 4-6 hours, ensuring it is protected from light.
- Monitor the reaction's progress using thin-layer chromatography (TLC).
- Upon completion, filter the mixture to remove silver salts.
- Evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine.

The final step to obtain **H-Tyr(3-I)-OH** involves the deprotection of the Cbz group, typically through catalytic hydrogenation.



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Synthesis workflow for **H-Tyr(3-I)-OH**.

Biological Significance and Signaling Pathways

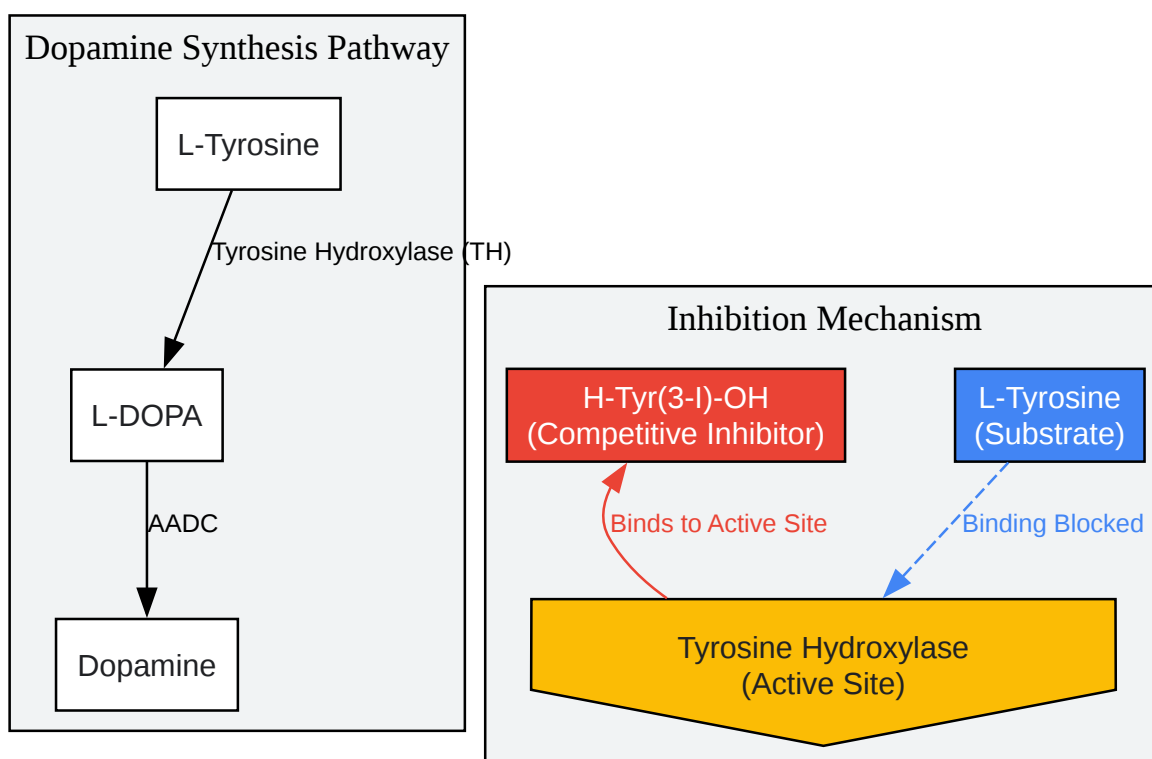
3-iodo-L-tyrosine plays two major roles in biological systems: as a precursor in the synthesis of thyroid hormones and as an inhibitor of the enzyme tyrosine hydroxylase.

Role in Thyroid Hormone Synthesis

Thyroid hormones, triiodothyronine (T3) and thyroxine (T4), are crucial for regulating metabolism. Their synthesis occurs in the thyroid gland and involves the iodination of tyrosine residues on the protein thyroglobulin. 3-iodo-L-tyrosine, or monoiodotyrosine (MIT), is a key intermediate in this pathway.

The process begins with the uptake of iodide from the bloodstream into the thyroid follicular cells. This iodide is then oxidized and attached to tyrosine residues of thyroglobulin by the enzyme thyroperoxidase (TPO), forming MIT and diiodotyrosine (DIT). Subsequently, TPO

catalyzes the coupling of these iodotyrosine molecules to form T3 (from one MIT and one DIT) and T4 (from two DIT molecules).



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